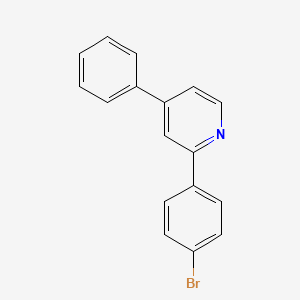
2-(4-Bromophenyl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-phenylpyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 4-bromophenylboronic acid with 4-phenylpyridine using a palladium catalyst. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 2-(4-aminophenyl)-4-phenylpyridine.
Substitution: Formation of 2-(4-methoxyphenyl)-4-phenylpyridine.
科学的研究の応用
2-(4-Bromophenyl)-4-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 4-Bromophenylacetic acid
- 4-Bromophenylpiperazine
- 4-Bromophenylthiazole
Comparison: 2-(4-Bromophenyl)-4-phenylpyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .
生物活性
2-(4-Bromophenyl)-4-phenylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. Its unique structure, characterized by a bromophenyl group and a phenyl group attached to a pyridine ring, enhances its reactivity and interaction with various biological targets. This article delves into the compound's biological activity, including its antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BrN. The presence of the bromine atom increases the compound's reactivity compared to its analogs, facilitating the development of derivatives with enhanced biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrN |
| Molecular Weight | 298.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyridine derivatives have been reported in the range of 30 to 45 µg/mL against specific bacterial strains .
Case Study:
In a study focusing on the antimicrobial activity of pyridine derivatives, compounds similar to this compound demonstrated a notable increase in efficacy against E. coli strains with varying lipopolysaccharide (LPS) lengths. The results indicated that structural modifications significantly influenced antibacterial effectiveness, with certain derivatives showing MIC values comparable to established antibiotics .
Antiviral Activity
The compound also shows promise as an antiviral agent . Its ability to interact with viral proteins makes it a candidate for further exploration in antiviral drug development. For instance, studies have highlighted the potential of phenolic compounds in complex with viral proteases, suggesting that similar interactions may be present with this compound .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors within microbial cells. The bromine substituent enhances its binding affinity to target sites, potentially disrupting essential cellular processes such as protein synthesis and cell wall integrity.
Recent Studies
A recent publication analyzed various pyridine derivatives for their antibacterial properties, revealing that structural features significantly affect their activity against resistant bacterial strains. The study concluded that modifications at specific positions on the pyridine ring could enhance antibacterial potency and reduce toxicity .
Comparative Analysis
Comparative studies with structurally similar compounds have shown that the presence of bromine in this compound is crucial for maintaining its biological activity. Substituting bromine with chlorine resulted in a marked decrease in antimicrobial efficacy, highlighting the importance of halogen substituents in drug design.
特性
分子式 |
C17H12BrN |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H |
InChIキー |
PGMCNLDKDJKXLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















